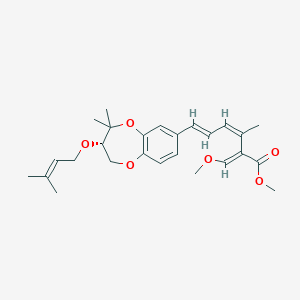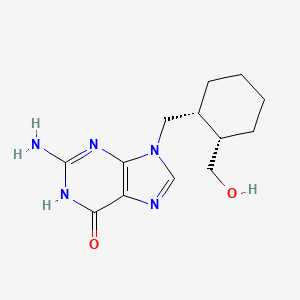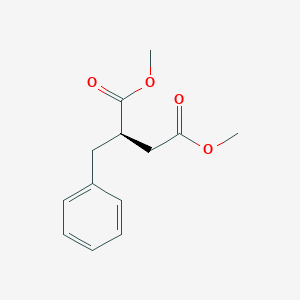
Benzyl-bis-trimethylsilanylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to benzyl-bis-trimethylsilanylmethylamine often involves reactions where trimethylsilyl groups are introduced to organic frameworks. For instance, photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds such as benzene or toluene can result in homolytic aromatic substitution, producing phenyltrimethylsilane among other products (Bennett et al., 1971). Another approach includes the cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation for synthesizing functionalized bis(trimethylsilyl)benzenes, demonstrating the versatility of methods to introduce trimethylsilyl groups into aromatic systems (Reus et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structure and conformation of similar bis(trimethylsilyl) compounds reveal insights into their geometric arrangement. A study on p-bis(trimethylsilyl)benzene through gas-phase electron diffraction and theoretical calculations identified syn- and anti-coplanar conformations, indicating a degree of flexibility in the molecular structure influenced by the trimethylsilyl groups (Campanelli et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of bis(trimethylsilyl) compounds includes their participation in various organic transformations. For example, hydroalumination and hydrogallation reactions of bis(trimethylsilylethynyl)benzene showcased the formation of complex structures and highlighted the reactivity of trimethylsilyl-substituted aromatic systems toward organometallic reagents (Uhl et al., 2010).
Aplicaciones Científicas De Investigación
Improved Synthesis Methods
Benzyl-bis-trimethylsilanylmethylamine derivatives serve as key starting materials for the synthesis of efficient precursors and luminescent π-conjugated materials. Enhanced protocols have been developed for synthesizing such compounds, offering milder reaction conditions and avoiding carcinogenic solvents (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).
Functionalized Derivatives for Catalysis and Luminescence
Research has focused on generating functionalized derivatives of benzyl-bis-trimethylsilanylmethylamine for applications in catalysis and as luminophores. These derivatives have been synthesized through Diels-Alder or C-H activation reactions, highlighting their versatility in chemical synthesis (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Catalytic Applications
Ruthenium complexes containing benzyl-bis-trimethylsilanylmethylamine derivatives have been synthesized and shown to be effective in the hydrogenation of benzonitrile, producing benzylamine and benzylidenebenzylamine. This demonstrates the compound's role in facilitating chemical transformations (Takemoto, Kawamura, Yamada, Okada, Ono, Yoshikawa, Mizobe, & Hidai, 2002).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been conducted on benzyl(phenylsilyl)amines and bis-(p-tolylsilyl)amine, revealing insights into the geometry at the nitrogen atom and the sensitivity of N-15 chemical shifts to variations in geometry. These studies provide valuable information on the electronic structure and reactivity of these compounds (Mitzel, Riede, Schier, Paul, & Schmidbaur, 1993).
Novel Surfactants and Corrosion Inhibitors
Benzyl-bis-trimethylsilanylmethylamine derivatives have also been investigated as novel cationic gemini surfactants, showing excellent inhibition efficiency for carbon steel corrosion in acidic solutions. This application demonstrates the compound's potential in industrial corrosion protection (Hegazy, Abdallah, & Ahmed, 2010).
Propiedades
IUPAC Name |
1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRTBHGLKFZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932461 |
Source


|
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine | |
CAS RN |
144964-17-0 |
Source


|
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




